molecular formula C12H14ClNO3 B4756424 beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester

beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester

Cat. No.: B4756424
M. Wt: 255.70 g/mol
InChI Key: SLITWDDTDLXMJU-UHFFFAOYSA-N
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Description

Beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester: is a chemical compound that belongs to the class of beta-alanine derivatives It is characterized by the presence of an ethyl ester group and a 2-chlorobenzoyl group attached to the beta-alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester typically involves the esterification of beta-alanine with ethyl alcohol in the presence of an acid catalyst, followed by the acylation of the resulting ethyl ester with 2-chlorobenzoyl chloride. The reaction conditions generally include:

    Esterification: Beta-alanine is reacted with ethyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

    Acylation: The resulting ethyl ester is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the 2-chlorobenzoyl moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of a strong acid or base such as hydrochloric acid or sodium hydroxide under reflux conditions.

    Substitution: Nucleophilic substitution reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Reduction reactions are often carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Beta-alanine and 2-chlorobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Beta-Alanine, N-(2-chlorobenzyl)-, ethyl ester.

Scientific Research Applications

Beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be hydrolyzed to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester involves its hydrolysis to release beta-alanine and 2-chlorobenzoic acid. Beta-alanine can act as a neurotransmitter and is involved in the synthesis of carnosine, which has antioxidant properties. The 2-chlorobenzoic acid moiety may interact with various molecular targets, including enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

    Beta-Alanine, N-(2-chlorobenzoyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Beta-Alanine, N-(2-chlorobenzoyl)-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester group.

    Beta-Alanine, N-(2-chlorobenzoyl)-, butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester group.

Uniqueness: Beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the 2-chlorobenzoyl group also imparts distinct chemical and biological properties compared to other beta-alanine derivatives.

Properties

IUPAC Name

ethyl 3-[(2-chlorobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-17-11(15)7-8-14-12(16)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLITWDDTDLXMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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